![molecular formula C10H10BrClN2O2 B1356258 Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide CAS No. 1177351-45-9](/img/structure/B1356258.png)

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

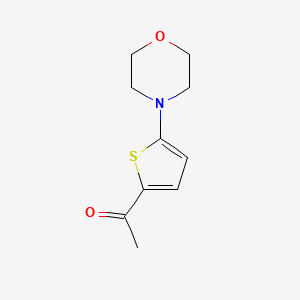

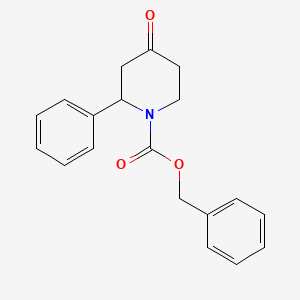

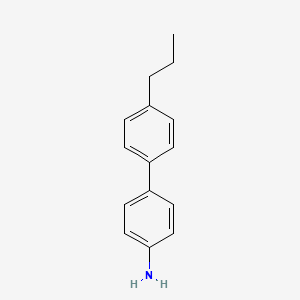

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H10BrClN2O2 . It is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies . The structure of the synthesized compounds is novel .

Molecular Structure Analysis

The molecular structure of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide are complex and involve several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was one of the key steps in the synthesis .

Physical And Chemical Properties Analysis

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide has a molecular weight of 305.56 g/mol . The compound has a molecular formula of C10H10BrClN2O2 . The compound is soluble .

Scientific Research Applications

Bioimaging

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide: is utilized in bioimaging due to its fluorescent properties. It serves as a building block for developing fluorescent probes that can image and monitor biological processes . These probes can be designed to be sensitive to specific biological environments, such as pH levels, which are crucial for understanding cellular functions and disease states .

Drug Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to forming the core of many drug molecules, particularly those that target neurological disorders and cancers. By incorporating this compound into drug design, researchers can develop new therapeutic agents with potential efficacy against challenging diseases .

Organic Chemistry

In organic chemistry, Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is used for synthesizing heterocyclic compounds. These structures are prevalent in many natural products and pharmaceuticals. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse organic molecules .

Material Science

The compound’s unique chemical properties make it suitable for creating advanced materials. For instance, it can be used to synthesize organic semiconductors or materials with specific optical properties. This has implications for developing new technologies in electronics and photonics .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be employed as standards or reagents. Due to its defined structure and reactivity, it can be used to calibrate instruments or as a reactant in chemical assays to quantify or detect other substances .

Environmental Science

Research in environmental science can benefit from the use of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide as a model compound to study degradation processes or as a tracer to understand chemical distribution in environmental systems. Its stability and detectability make it a candidate for such studies .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFZYURXJDFHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.